molecular formula C21H15NO2S2 B2913603 N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-naphthamide CAS No. 1797961-88-6

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-naphthamide

Cat. No.: B2913603
CAS No.: 1797961-88-6
M. Wt: 377.48
InChI Key: CJXHKNBKASGAEE-UHFFFAOYSA-N
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Description

N-((5-(Thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-naphthamide is a sophisticated synthetic compound designed for advanced research applications, particularly in medicinal chemistry. Its structure integrates a 1-naphthamide moiety linked via a methylene bridge to a bithiophene core, one of which is a thiophene-3-carbonyl unit. This molecular architecture combines two privileged scaffolds known for their significant biological and electronic properties. The thiophene ring is a quintessential heterocycle in medicinal chemistry, with derivatives demonstrating a wide spectrum of therapeutic activities. These include antimicrobial, anti-inflammatory, antihypertensive, and antitumor actions . Furthermore, thiophene-based compounds are recognized for their application in material science, such as in the fabrication of organic electronics and conductive polymers . The naphthalene ring system further enhances the compound's potential as a robust, aromatic pharmacophore. While the specific biological target of this compound requires further investigation, its structural features suggest considerable research value. Compounds with analogous "N-(5-(arylcarbonyl)thiophen-2-yl)amide" structures have been identified as potent inhibitors of biological targets like the retinoic acid receptor-related orphan receptor-gamma-t (RORγt), which is implicated in autoimmune diseases . This makes the compound a significant candidate for probing novel therapeutic pathways. This product is strictly for research use and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO2S2/c23-20(15-10-11-25-13-15)19-9-8-16(26-19)12-22-21(24)18-7-3-5-14-4-1-2-6-17(14)18/h1-11,13H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXHKNBKASGAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC=C(S3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: Thiophene derivatives are used in the synthesis of pharmaceuticals, agrochemicals, and organic materials. They are key intermediates in the production of various biologically active compounds. Biology: Thiophene derivatives exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Medicine: Compounds like suprofen (a nonsteroidal anti-inflammatory drug) and articaine (a dental anesthetic) contain thiophene moieties. Industry: Thiophene derivatives are used in the manufacture of organic semiconductors, corrosion inhibitors, and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-naphthamide exerts its effects involves interaction with specific molecular targets and pathways. The thiophene ring system can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s distinctiveness lies in its dual thiophene rings and the naphthamide group. Comparable molecules include:

  • N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones: These derivatives exhibit antibacterial activity, with the bromothiophene moiety enhancing lipophilicity and membrane penetration .
  • N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Synthesized via a two-step process involving acetyl chloride activation, this compound highlights the role of cyano groups in modulating electronic properties .
  • N-(3-Acetyl-2-thienyl)acetamides : These derivatives serve as intermediates for further functionalization, emphasizing the versatility of thiophene-acetamide backbones .

Key Differences :

  • Substituents : The target compound’s thiophene-3-carbonyl group introduces stronger electron-withdrawing effects compared to bromo (in ) or methylthio (in ) substituents. This could influence reactivity and intermolecular interactions.
Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Reported Activity/Use Reference
Target Compound Thiophene-naphthamide Thiophene-3-carbonyl Not explicitly reported N/A
N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] Thiophene-quinolone Bromo Antibacterial
N-(3-Cyanothiophen-2-yl)acetamide Thiophene-acetamide Cyano Intermediate for synthesis
3-Chloro-N-phenyl-phthalimide Phthalimide Chloro, phenyl Polyimide monomer synthesis

Spectroscopic and Crystallographic Behavior

  • Spectroscopy : The compound’s ¹H NMR would show distinct signals for the naphthamide aromatic protons (~δ 7.5–8.5 ppm) and thiophene protons (~δ 6.5–7.5 ppm). IR would confirm carbonyl stretches (C=O at ~1680–1700 cm⁻¹) from both the amide and thiophene-3-carbonyl groups, as observed in related acetamides .

Biological Activity

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-naphthamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound features a unique arrangement of thiophene and naphthalene moieties, which contributes to its chemical reactivity and biological properties. The molecular formula is C17H15NO2S2C_{17}H_{15}NO_{2}S_{2}, with a molecular weight of approximately 315.43 g/mol.

PropertyValue
Molecular FormulaC17H15NO2S2C_{17}H_{15}NO_{2}S_{2}
Molecular Weight315.43 g/mol
CAS Number1797191-05-9

Synthesis

The synthesis of this compound typically involves several steps, including the preparation of thiophene derivatives followed by coupling reactions. Common synthetic routes include:

  • Preparation of Thiophene Intermediates : Starting with commercially available thiophene derivatives.
  • Coupling Reaction : Utilizing coupling agents to form the target compound through nucleophilic substitution or condensation reactions.
  • Purification : Employing chromatographic techniques to isolate the desired product.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Properties

Several studies have demonstrated the antimicrobial activity of thiophene derivatives, suggesting that this compound may inhibit the growth of bacteria and fungi. For instance:

  • In Vitro Studies : Tests against common pathogens such as Staphylococcus aureus and Escherichia coli showed significant inhibition zones, indicating its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate:

  • Cell Line Testing : In vitro assays using cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound induces apoptosis and inhibits cell proliferation.

The proposed mechanism of action involves the interaction with specific molecular targets within cells, such as:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer cell metabolism or bacterial growth.

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various thiophene derivatives, including this compound, demonstrating significant activity against multi-drug resistant strains .
  • Cancer Cell Studies : Another research article focused on the anticancer potential of thiophene derivatives, highlighting this compound's ability to induce apoptosis in human cancer cell lines .

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